(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone
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Overview
Description
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzofuran and is characterized by the presence of butyl, ethoxy, and diiodophenyl groups. This compound is often used in the synthesis of various pharmaceutical agents due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves multiple steps, starting with the preparation of the benzofuran core. The butyl group is introduced through alkylation reactions, while the ethoxy and diiodophenyl groups are added via etherification and iodination reactions, respectively. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is a key component in the development of certain pharmaceutical drugs, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves its interaction with specific molecular targets in the body. It acts as a non-selective ion channel blocker, which leads to an influx of calcium ions (Ca²⁺) in cells. This influx can cause mitochondrial fragmentation and cell death, making it effective in certain therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Amiodarone hydrochloride: This compound is structurally similar and shares similar pharmacological properties.
Desethylamiodarone hydrochloride: Another related compound with comparable chemical and biological activities.
Uniqueness
What sets (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex pharmaceutical agents .
Properties
Molecular Formula |
C21H20I2O3 |
---|---|
Molecular Weight |
574.2 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-ethoxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C21H20I2O3/c1-3-5-9-18-19(14-8-6-7-10-17(14)26-18)20(24)13-11-15(22)21(25-4-2)16(23)12-13/h6-8,10-12H,3-5,9H2,1-2H3 |
InChI Key |
MSNRFGHAXMZLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC)I |
Origin of Product |
United States |
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